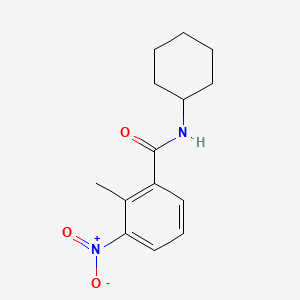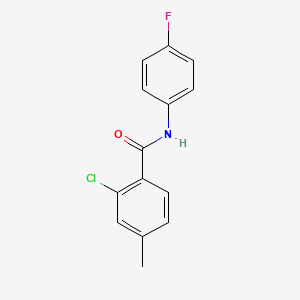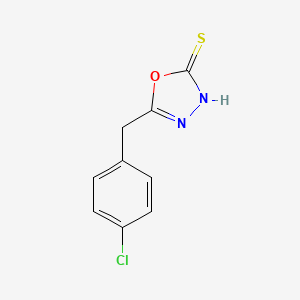![molecular formula C20H20O3 B5888553 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one, also known as TMB-8, is a chemical compound that has been widely used in scientific research for its ability to inhibit calcium uptake by cells. This inhibition has been found to have various physiological and biochemical effects, making TMB-8 a valuable tool in many areas of research.
Wirkmechanismus
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one works by inhibiting the uptake of calcium ions by cells. This inhibition occurs through the binding of 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one to the calcium-binding sites on the cell membrane, preventing the influx of calcium ions into the cell. This mechanism of action has been found to have various physiological and biochemical effects, such as the regulation of intracellular calcium levels and the modulation of ion channels.
Biochemical and Physiological Effects:
The inhibition of calcium uptake by 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been found to have various biochemical and physiological effects. For example, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been found to regulate the activity of various enzymes, such as protein kinase C and phospholipase A2. It has also been found to modulate the activity of ion channels, such as the L-type calcium channel and the ryanodine receptor. Additionally, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been found to affect cellular metabolism, leading to changes in the production of ATP and the regulation of mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its ability to selectively inhibit calcium uptake by cells, allowing researchers to study the effects of calcium signaling pathways on various physiological and biochemical processes. However, one limitation of using 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.
Zukünftige Richtungen
There are many potential future directions for the use of 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in scientific research. For example, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one could be used in the study of the role of calcium signaling pathways in various diseases, such as cardiovascular disease and diabetes. Additionally, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one could be used in the development of new drugs that target calcium signaling pathways to treat these and other diseases. Finally, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one could be used in the study of the effects of environmental toxins on calcium signaling pathways, providing insights into the mechanisms by which these toxins affect human health.
Synthesemethoden
The synthesis of 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxycoumarin with 2,3,5,6-tetramethylbenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in its pure form.
Wissenschaftliche Forschungsanwendungen
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been used in a variety of scientific research applications, including the study of calcium signaling pathways, cellular metabolism, and the regulation of ion channels. It has also been used in the study of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-9-13(2)15(4)18(14(12)3)11-22-17-7-5-16-6-8-20(21)23-19(16)10-17/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMIZKMITUWTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C=CC(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)




![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)

